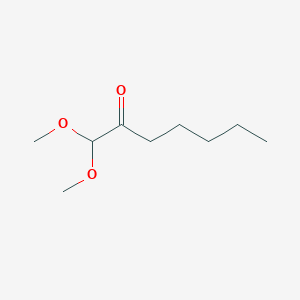

1,1-Dimethoxyheptan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6344-11-2 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,1-dimethoxyheptan-2-one |

InChI |

InChI=1S/C9H18O3/c1-4-5-6-7-8(10)9(11-2)12-3/h9H,4-7H2,1-3H3 |

InChI Key |

YQNNOPOAGGDSFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethoxyheptan 2 One

Direct Ketalization Approaches to Ketones

Direct ketalization involves the reaction of a ketone with an alcohol, in this case, heptan-2-one with methanol (B129727), typically in the presence of an acid catalyst. This reversible reaction requires shifting the equilibrium towards the product side, often by removing the water formed during the reaction or by using a large excess of the alcohol. organic-chemistry.org

Acid-Catalyzed Methanolysis of Heptan-2-one

The most common method for the synthesis of 1,1-dimethoxyheptan-2-one is the acid-catalyzed reaction of heptan-2-one with methanol. The acid protonates the carbonyl oxygen of the heptan-2-one, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. A hemiacetal intermediate is formed, which then undergoes further protonation and subsequent elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and after deprotonation, the final ketal product is obtained. youtube.com

Brønsted Acid-Mediated Ketal Formation

Brønsted acids are frequently employed as catalysts for the formation of 1,1-dimethoxyheptan-2-one. Common Brønsted acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). acs.org These catalysts are effective in protonating the carbonyl group of heptan-2-one, thereby activating it for nucleophilic attack by methanol. The efficiency of the reaction can be influenced by the strength of the Brønsted acid and the reaction conditions. For instance, using a very low loading of a strong acid like hydrochloric acid (0.1 mol %) can effectively catalyze the reaction at ambient temperatures. nih.gov

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydrochloric Acid | 0.1 | 25 | 12 | 92 |

| Sulfuric Acid | 0.5 | 40 | 8 | 88 |

| p-Toluenesulfonic Acid | 1.0 | 60 | 6 | 90 |

This table presents representative data for the Brønsted acid-mediated synthesis of 1,1-dimethoxyheptan-2-one, based on general procedures for aliphatic ketones. acs.orgnih.gov

Lewis Acid-Catalyzed Ketalization

Lewis acids also serve as effective catalysts for the synthesis of 1,1-dimethoxyheptan-2-one. They function by coordinating to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. chemrxiv.org A variety of Lewis acids have been reported to catalyze ketalization reactions, including metal triflates and chlorides. acs.orgorganic-chemistry.org The choice of Lewis acid can influence the reaction rate and selectivity. For instance, zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Zirconium Tetrachloride | 5 | 25 | 4 | 95 |

| Cerium(III) Trifluoromethanesulfonate | 2 | 25 | 6 | 93 |

| Erbium(III) Trifluoromethanesulfonate | 1 | 25 | 5 | 94 |

This table presents representative data for the Lewis acid-catalyzed synthesis of 1,1-dimethoxyheptan-2-one, based on general procedures for aliphatic ketones. organic-chemistry.orgorganic-chemistry.org

Solvent Effects on Ketalization Efficiency

The choice of solvent can have a significant impact on the efficiency of the ketalization reaction. While methanol often serves as both the reagent and the solvent, the use of co-solvents can be beneficial in certain cases. For reactions where water removal is critical to drive the equilibrium, a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, can be used in conjunction with a Dean-Stark apparatus. youtube.com However, modern methods often favor using a large excess of methanol or a dehydrating agent like trimethyl orthoformate to avoid the need for a separate azeotroping solvent. organic-chemistry.org The polarity of the solvent can also influence the reaction rate, with more polar solvents potentially stabilizing charged intermediates and accelerating the reaction. core.ac.uk

| Solvent System | Dehydrating Agent | Temperature (°C) | Observations |

| Methanol (excess) | None | Reflux | Drives equilibrium by mass action. |

| Methanol/Toluene | Dean-Stark | Reflux | Azeotropic removal of water. |

| Methanol | Trimethyl Orthoformate | 25 | Acts as a chemical water scavenger. |

This table outlines the influence of different solvent and dehydrating strategies on the synthesis of 1,1-dimethoxyheptan-2-one. organic-chemistry.orgyoutube.com

Indirect Synthetic Routes to 1,1-Dimethoxyheptan-2-one

Derivatization from Precursors with Established Ketal Moiety

Functional Group Transformations Adjacent to a Ketal

The presence of a ketal group can influence the reactivity of adjacent functional groups, a principle that is leveraged in multi-step syntheses. In the context of 1,1-dimethoxyheptan-2-one, the primary site for such transformations is the ketone at the C2 position and the adjacent methylene (B1212753) group at C3. The ketal functionality is generally stable under neutral or basic conditions, allowing for a wide range of reactions to be performed on the neighboring ketone.

One common transformation is the manipulation of the enolate formed from the β-keto ketal. Treatment with a suitable base can deprotonate the α-carbon (C3), generating a nucleophilic enolate. This intermediate can then react with various electrophiles. For instance, alkylation with an alkyl halide would introduce a substituent at the C3 position. This strategy is foundational for building molecular complexity.

Another significant transformation involves the reduction or oxidation of the ketone. Selective reduction of the C2 ketone to a hydroxyl group can be achieved using various hydride reagents. The resulting β-hydroxy ketal is a valuable chiral building block if the reduction is performed asymmetrically. Conversely, while the ketone is already in a relatively high oxidation state, reactions like the Baeyer-Villiger oxidation could be envisioned, where insertion of an oxygen atom adjacent to the carbonyl group would yield an ester.

Palladium-catalyzed reactions of related compounds, such as allyl β-keto carboxylates, demonstrate the generation of palladium enolates which can undergo a variety of transformations including reductive elimination and aldol (B89426) condensations. nih.gov These principles can be extended to β-keto ketals, where the ketal acts as a stable protecting group while transformations occur at other sites. nih.gov

| Transformation Type | Reagents/Catalysts | Product Type | Potential Application for 1,1-Dimethoxyheptan-2-one Analog |

|---|---|---|---|

| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Substituted β-Keto Ketal | Introduction of alkyl chains at the C3 position. |

| Reduction | NaBH₄, LiAlH₄ | β-Hydroxy Ketal | Formation of a secondary alcohol at the C2 position. |

| Transesterification (on β-keto esters) | Boric Acid, Mo-ZrO₂ | Varied β-Keto Esters | Demonstrates the reactivity of the β-dicarbonyl system under catalysis. rsc.org |

| Palladium-Catalyzed Decarboxylation/Allylation (on allyl β-keto carboxylates) | Pd(0) catalyst | α-Allyl Ketone | Illustrates formation and reactivity of metal enolates adjacent to a protected carbonyl. nih.gov |

Multi-component Reaction Strategies Incorporating Ketalization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient approach to complex molecule synthesis. nih.govmdpi.com Integrating a ketalization step into an MCR, or using a ketal-containing building block, can rapidly generate molecular diversity.

While specific MCRs yielding 1,1-dimethoxyheptan-2-one are not extensively documented, the principles can be applied. For instance, a reaction could be designed where an aldehyde, an amine, and a cyanide salt react in the classic Strecker synthesis, with a ketal-containing aldehyde used as a starting material. nih.gov This would produce an α-amino nitrile with a pendent ketal group.

More relevant are reactions where the carbonyl group, the precursor to the ketal, is a key participant. Many MCRs, such as the Biginelli, Hantzsch, and Mannich reactions, rely on aldehyde or ketone starting materials. nih.govsyrris.comrsc.org A subsequent ketalization of the product's carbonyl group in the same pot (a one-pot reaction) or as a separate step would achieve the desired structure. For example, a Mannich-type reaction could involve an enolizable ketone, an aldehyde, and an amine to form a β-amino ketone, which could then be ketalized.

The development of MCRs that directly produce ketal-containing scaffolds is an active area of research. These reactions often capitalize on the dual role of the carbonyl group, which first participates in the MCR cascade and is then trapped in situ by an alcohol or diol to form the stable ketal.

Advanced Synthetic Techniques

Modern organic synthesis has moved beyond traditional batch processing to embrace technologies that offer greater control, safety, and efficiency. These advanced techniques are highly applicable to the synthesis of ketals like 1,1-dimethoxyheptan-2-one.

Electrochemical Synthesis of Ketals

Electrochemical synthesis offers a green and powerful alternative to conventional reagent-based redox reactions. In the context of ketal synthesis, electrochemistry can be applied in several ways. One approach is the electrochemical oxidation of alcohols to generate reactive intermediates that can then participate in ketal formation.

More directly, electrochemical methods have been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols. organic-chemistry.org This process involves an organoselenium-catalyzed reaction where the electrochemical component drives the oxidative transformation. Such a method could be adapted for the synthesis of 1,1-dimethoxyheptan-2-one from 1-heptyne. The combination of electrochemistry with catalysis provides a mild and efficient route, avoiding harsh chemical oxidants.

Flow Chemistry Applications in Ketal Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of heat and mass transfer, safety, and scalability. thalesnano.commt.comeuropa.eu Ketalization reactions, which are often equilibrium-limited and require the removal of water, are well-suited for flow systems.

In a flow reactor, a solution of the ketone (heptan-2-one) and alcohol (methanol) with a catalyst can be passed through a heated tube or channel. The small dimensions of the reactor allow for rapid heating to precise temperatures, accelerating the reaction. mt.com Furthermore, integrated water removal systems, such as membrane separators or packed beds of dehydrating agents, can be incorporated into the flow path to continuously drive the equilibrium towards the ketal product. This approach can lead to higher yields and purity in shorter reaction times compared to batch processing. The enhanced safety of flow systems is particularly beneficial when dealing with exothermic reactions or hazardous reagents. europa.eu

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Slow, potential for hot spots | Fast and efficient, excellent temperature control. europa.eu |

| Mass Transfer (Mixing) | Dependent on stirring efficiency | Highly efficient due to small channel dimensions. europa.eu |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume. thalesnano.com |

| Scalability | Often requires re-optimization | Scalable by running for longer times or "numbering-up" reactors. |

| Equilibrium Control | Often requires Dean-Stark apparatus | Can integrate continuous water removal. |

Asymmetric Synthetic Approaches to Chiral Ketal Analogs

While 1,1-dimethoxyheptan-2-one is achiral, the synthesis of chiral ketal analogs is of great importance, particularly in pharmaceuticals and natural product synthesis. Asymmetric synthesis aims to produce enantiomerically enriched compounds.

Several strategies can be employed:

Chiral Catalysts: A prochiral ketone can be reacted with an alcohol in the presence of a chiral catalyst (e.g., a chiral Brønsted acid or Lewis acid) to favor the formation of one enantiomer of a chiral ketal. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex chiral ketals, such as bridged ketals embedded with spirooxindoles, through reactions like conjugate additions followed by diastereoselective ketalization. researchgate.net

Chiral Auxiliaries: A chiral auxiliary, an enantiomerically pure compound temporarily incorporated into the substrate, can direct the stereochemical outcome of a reaction. For ketals, a chiral diol can be used to form a chiral cyclic ketal. The stereocenters on the diol influence the facial selectivity of subsequent reactions on the molecule before the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids or carbohydrates. A molecule from the chiral pool can be elaborated through a synthetic sequence that includes a ketalization step, transferring the initial chirality to the final product.

The development of catalytic asymmetric methods is particularly attractive as it allows a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ru.nl

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective reaction pathways. ucl.ac.uk Enzymes operate under mild conditions with high stereo-, regio-, and chemoselectivity, making them ideal for complex organic synthesis.

For the synthesis of ketal-containing compounds, enzymes can be used in several ways. A key application is in the kinetic resolution of racemic intermediates. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic β-hydroxy ketal, allowing for the separation of the two enantiomers. Lipase-catalyzed transesterification is a known method for producing optically active β-keto esters, which are structurally related to β-keto ketals. google.com

Another approach involves using enzymes to create a chiral precursor that is then converted to the target ketal via chemical steps. For instance, an oxidoreductase could asymmetrically reduce a diketone to a chiral keto-alcohol, which is then protected as a ketal. Recent work has shown the development of chemoenzymatic methodologies for preparing β-ketosulfides, which involves a combination of a multi-component reaction and a lipase-catalyzed hydrolysis, highlighting the power of combining different catalytic strategies. nih.govbeilstein-journals.org This integration allows for the synthesis of complex chiral molecules under environmentally benign conditions. ucl.ac.uk

Optimization of Reaction Conditions and Yield

The synthesis of 1,1-dimethoxyheptan-2-one, the dimethyl ketal of heptan-2-one, is a reversible acid-catalyzed reaction. To achieve high yields, optimization of various reaction parameters is crucial. This involves careful consideration of the catalyst system, temperature, pressure, and the stoichiometry of the reactants to shift the reaction equilibrium toward the desired product.

Catalyst Loading and Turn-Over Frequencies

The formation of ketals from ketones like heptan-2-one is typically promoted by acid catalysts that increase the electrophilicity of the carbonyl carbon. acs.org However, the amount of catalyst used, or catalyst loading, is a critical parameter to optimize. While a catalyst is necessary to initiate the reaction, excessive amounts of acid can be detrimental. High acid concentrations can lead to protonation of the alcohol nucleophile (methanol), reducing its effectiveness, and may also promote side reactions or the hydrolysis of the newly formed ketal product back to the starting ketone. acs.org

Research on ketalization reactions has shown that very low catalyst loadings can be highly effective. For instance, studies using conventional acids like hydrochloric acid for the formation of various dimethyl ketals have demonstrated that catalyst loadings as low as 0.1 mol% are sufficient to achieve excellent conversions. acs.orgnih.gov

The following table, based on data from a cobaloxime-catalyzed ketalization, illustrates how catalyst loading can impact reaction conversion. A similar optimization would be performed for the synthesis of 1,1-dimethoxyheptan-2-one to find the ideal balance.

Table 1: Effect of Catalyst Loading on Ketalization Conversion

Illustrative data on the effect of catalyst loading on the conversion of a ketone to its corresponding ketal. The reaction conditions were 70 °C under 5 KPa pressure. mdpi.com

| Catalyst Loading (mol%) | Conversion (%) | Reaction Time (h) |

|---|---|---|

| 0.05 | 96.4 | 1 |

| 0.1 | 99.6 | 1 |

| 0.2 | 99.7 | 1 |

As the data shows, increasing the catalyst loading from 0.05 mol% to 0.1 mol% significantly improves conversion, but a further increase to 0.2 mol% offers negligible benefit, indicating that 0.1 mol% is the optimal loading for this system. mdpi.com

Temperature and Pressure Influences on Reaction Kinetics

Temperature has a dual effect on reversible reactions like ketal formation. According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing more molecules with the necessary activation energy to overcome the energy barrier. libretexts.org This leads to the product being formed more quickly. Studies have shown that ketalization can proceed effectively across a wide temperature range, from as low as -60 °C to 50 °C, although reaction times need to be extended at lower temperatures. acs.orgnih.gov

Table 2: Influence of Temperature on Ketalization Conversion

Example data showing the effect of temperature on the conversion of a ketone. mdpi.com

| Temperature (°C) | Conversion (%) | Reaction Time (h) |

|---|---|---|

| 50 | 94.5 | 1 |

| 60 | 98.3 | 1 |

| 70 | 99.6 | 1 |

| 80 | 99.7 | 1 |

| 90 | 99.7 | 1 |

In the system presented in Table 2, increasing the temperature from 50 °C to 70 °C leads to a notable increase in conversion, but further increases to 80 °C or 90 °C have a minimal effect, suggesting 70 °C is an optimal temperature. mdpi.com

Pressure is another tool for controlling the reaction. Ketal formation from a ketone and two alcohol molecules produces a molecule of water. libretexts.orglibretexts.org By reducing the pressure of the reaction system, volatile byproducts like water or methanol can be removed as they are formed. This removal shifts the equilibrium towards the products, driving the reaction to completion. For instance, some highly efficient ketalization processes are conducted under reduced pressure (e.g., 5 KPa) to effectively remove byproducts. mdpi.com

Stoichiometric Considerations in Ketal Formation

The reaction to form 1,1-dimethoxyheptan-2-one from heptan-2-one and methanol is an equilibrium-limited process where one molecule of the ketone reacts with two molecules of methanol to yield one molecule of the ketal and one molecule of water. libretexts.orglibretexts.org

Heptan-2-one + 2 Methanol ⇌ 1,1-Dimethoxyheptan-2-one + Water

To achieve a high yield of the desired ketal, the equilibrium must be shifted to the right. Based on Le Châtelier's principle, this can be accomplished in two primary ways: using an excess of a reactant or removing a product as it is formed. libretexts.orglibretexts.org

Excess Alcohol : A common strategy is to use a large excess of the alcohol, in this case, methanol. Methanol can even be used as the reaction solvent, ensuring its concentration remains high throughout the reaction, which pushes the equilibrium towards the formation of 1,1-dimethoxyheptan-2-one. nih.gov

Water Removal : The water produced during the reaction can hydrolyze the ketal product back to the starting ketone under the acidic conditions. Therefore, its removal is critical for obtaining a high yield. libretexts.orglibretexts.org This can be done physically, for example, by using a Dean-Stark apparatus to azeotropically remove water, or by adding a dehydrating agent like molecular sieves. libretexts.orglibretexts.org

A more sophisticated approach involves using an orthoester, such as trimethyl orthoformate [CH(OCH₃)₃], as the source of the methoxy (B1213986) groups. Trimethyl orthoformate reacts with the water byproduct to form methyl formate (B1220265) and methanol, effectively scavenging the water and preventing the reverse reaction. This method is often preferred as it drives the reaction to completion without the need for physical water removal. nih.gov

Table 3: Stoichiometry of Ketal Formation

The balanced chemical equation for the formation of 1,1-dimethoxyheptan-2-one.

| Reactants | Products | ||

|---|---|---|---|

| 1 equivalent | Heptan-2-one | 1 equivalent | 1,1-Dimethoxyheptan-2-one |

| 2 equivalents | Methanol | 1 equivalent | Water |

Reactivity and Reaction Mechanisms of 1,1 Dimethoxyheptan 2 One

Hydrolysis and Deprotection Strategies

The conversion of the ketal back to the parent ketone is a fundamental process in synthetic chemistry, often referred to as deprotection. This is most commonly achieved through hydrolysis.

The hydrolysis of 1,1-Dimethoxyheptan-2-one to Heptan-2-one in the presence of an acid catalyst and water is a reversible equilibrium-driven process. chemistrysteps.com To ensure the reaction proceeds to completion, a large excess of water is typically used to shift the equilibrium towards the products according to Le Châtelier's principle. chemistrysteps.com

The mechanism proceeds through several distinct steps:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

Formation of Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol (B129727). The lone pair of electrons on the remaining oxygen atom provides anchimeric assistance, forming a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: The resulting oxonium ion is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to form a hemiketal intermediate.

Repeat of Sequence: The second methoxy group is then protonated, leaves as methanol, and the resulting protonated ketone is deprotonated by water to yield the final product, Heptan-2-one.

Table 1: Typical Conditions for Acid-Catalyzed Ketal Hydrolysis

| Catalyst | Solvent | Temperature | Notes |

| Dilute HCl or H₂SO₄ | Water/THF, Water/Acetone | Room Temperature to Reflux | Standard, robust conditions for complete hydrolysis. |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Room Temperature | Mildly acidic catalyst, often used for sensitive substrates. |

| Perchloric acid on Silica Gel | Dichloromethane (wet) | Room Temperature | Heterogeneous catalyst that can be filtered off. organic-chemistry.org |

| Acetic Acid | Water | Reflux | Weaker acid, may require higher temperatures or longer reaction times. |

In complex molecules containing other acid-sensitive groups (e.g., silyl (B83357) ethers, tert-Boc groups), harsh acidic hydrolysis is not feasible. In such cases, mild and selective methods are required to cleave the ketal without affecting other parts of the molecule. acs.orgresearchgate.net These methods often operate under nearly neutral conditions. rsc.orgorganic-chemistry.org

Lewis acids are particularly effective for this purpose. They can activate the ketal towards cleavage without requiring a large concentration of protons. acs.org The choice of reagent can allow for chemoselective deprotection, where a ketal is cleaved in the presence of other protecting groups. organic-chemistry.org

Table 2: Selected Reagents for Mild and Selective Ketal Deprotection

| Reagent | Solvent(s) | Conditions | Key Features |

| Cerium(III) triflate (Ce(OTf)₃) | Nitromethane (wet) | Room Temperature | Catalytic, mild, and nearly neutral pH; highly chemoselective. acs.orgresearchgate.net |

| Bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | Effective for acyclic ketals; mild and uses an inexpensive reagent. organic-chemistry.org |

| Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄) | Dichloromethane/Methanol | 0 °C to Room Temp | Neutral, anhydrous conditions; mechanism involves a phosphonium (B103445) adduct. rsc.org |

| Indium(III) triflate (In(OTf)₃) | Acetone/Water | Room Temperature or Microwave | Catalytic and neutral conditions. organic-chemistry.org |

| Iodine (I₂) | Acetone | Room Temperature | Catalytic amounts of iodine under neutral conditions can effect deprotection. organic-chemistry.orgorganic-chemistry.org |

Transketalization Reactions

Transketalization is a process where the alcohol components of a ketal are exchanged for different alcohol groups. This reaction is also acid-catalyzed and mechanistically similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.

1,1-Dimethoxyheptan-2-one can react with other alcohols in the presence of an acid catalyst to exchange its methoxy groups. A synthetically useful application of this reaction is the conversion of an acyclic dimethyl ketal into a more stable cyclic ketal. google.com This is typically achieved by reacting the ketal with a diol, such as ethylene (B1197577) glycol (to form a 1,3-dioxolane (B20135) ring) or 1,3-propanediol (B51772) (to form a 1,3-dioxane (B1201747) ring). youtube.com

The reaction is an equilibrium process. To drive it towards the formation of the cyclic ketal, the methanol by-product is usually removed from the reaction mixture by distillation. google.comgoogle.com The formation of a five- or six-membered ring is thermodynamically favored due to entropic effects. youtube.com

Table 3: Common Diols for Transketalization to Cyclic Ketals

| Diol | Catalyst | Conditions | Product Ring System |

| Ethylene glycol | TsOH, H₂SO₄ | Reflux with Dean-Stark trap | 1,3-Dioxolane (5-membered) |

| 1,3-Propanediol | TsOH, Lewis Acids | Reflux with Dean-Stark trap | 1,3-Dioxane (6-membered) |

| Neopentyl glycol (2,2-Dimethyl-1,3-propanediol) | TsOH, H₂SO₄ | Reflux with Dean-Stark trap | 5,5-Dimethyl-1,3-dioxane |

If the backbone of 1,1-Dimethoxyheptan-2-one were modified to contain a hydroxyl group at a sterically accessible position, an intramolecular transketalization could occur. youtube.comkhanacademy.org For instance, if a hydroxyl group were present at the C-6 or C-7 position of the heptanoyl chain, an acid catalyst could promote the intramolecular attack of this hydroxyl group on the ketal carbon.

This process would proceed via the same oxocarbenium ion intermediate as intermolecular reactions. The tethered hydroxyl group would act as the nucleophile, trapping the cation to form a cyclic ketal. The formation of five- and six-membered rings is particularly favored, making this a plausible and efficient cyclization pathway in suitably functionalized substrates.

Nucleophilic and Electrophilic Reactivity at the Ketal Center

The reactivity at the central carbon of the ketal (C-1) is defined by its electronic environment and its susceptibility to activation.

Nucleophilic Reactivity: Under neutral or basic conditions, the ketal carbon is not susceptible to nucleophilic attack. The C-O single bonds are strong, and the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group. Therefore, direct displacement of a methoxy group by a nucleophile in an Sₙ2-type reaction does not readily occur. This inherent stability towards nucleophiles and bases is the primary reason for using ketals as protecting groups for carbonyls. libretexts.org

Electrophilic Reactivity: The ketal carbon itself is not significantly electrophilic. However, its reactivity is unlocked upon interaction with an acid (either a Brønsted or Lewis acid). libretexts.org Protonation or coordination of an acid to one of the methoxy oxygens activates the system, facilitating the departure of methanol and forming a highly electrophilic oxocarbenium ion intermediate. researchgate.netresearchgate.net This cation is stabilized by resonance from the adjacent oxygen atom. It is this transient, highly electrophilic species that is attacked by various nucleophiles, forming the basis for all the reactions described above, including hydrolysis and transketalization. chemistrysteps.com The activation of the ketal to generate this electrophilic intermediate is the key step that initiates its characteristic reactions.

Reactions with Organometallic Reagents (e.g., Allylation of Acetals, which could extend to Ketals)

Organometallic reagents primarily react with the electrophilic carbonyl carbon of the ketone in 1,1-Dimethoxyheptan-2-one. The ketal functionality is typically stable to these nucleophilic reagents, often serving as a protecting group for a carbonyl.

Allylation, a common carbon-carbon bond-forming reaction, can be achieved using various organometallic reagents. For instance, the addition of an allyl group to the ketone can be performed using reagents like allylmagnesium bromide or through copper-catalyzed methods with 1,3-dienes. mit.edu These reactions proceed via nucleophilic addition to the ketone's carbonyl group, yielding a tertiary homoallylic alcohol. nih.gov The ketal moiety at the C1 position remains intact during this transformation.

The general mechanism involves the attack of the nucleophilic allyl group on the electrophilic carbonyl carbon, followed by protonation (during workup) to yield the alcohol product. The choice of reagent and conditions can influence the reaction's efficiency and selectivity. mit.edunih.gov

| Organometallic Reagent | Expected Product with 1,1-Dimethoxyheptan-2-one | Reaction Type |

|---|---|---|

| Allylmagnesium Bromide (Grignard Reagent) | 1,1-Dimethoxy-2-methyl-1-pentylbut-3-en-2-ol | Nucleophilic Addition |

| Butyllithium | 2-Butyl-1,1-dimethoxyheptan-2-ol | Nucleophilic Addition |

| Potassium Allyltrifluoroborate (with catalyst) | 1,1-Dimethoxy-2-methyl-1-pentylbut-3-en-2-ol | Catalytic Allylation |

Addition Reactions and Subsequent Transformations

Addition reactions are fundamental to the chemistry of the ketone group in 1,1-Dimethoxyheptan-2-one. wikipedia.org These reactions involve the combination of the ketone with another molecule to form a single, larger adduct. wikipedia.org

A key example is the Grignard reaction, where an organomagnesium halide (e.g., pentylmagnesium bromide) adds to the carbonyl, forming a tertiary alcohol after acidic workup. Another important transformation is reduction, where a hydride reagent like sodium borohydride (B1222165) (NaBH₄) adds a hydride ion (H⁻) to the carbonyl carbon, producing the secondary alcohol, 1,1-dimethoxyheptan-2-ol.

Subsequent transformations can be carried out on the resulting products. For instance, the ketal group of the alcohol product can be hydrolyzed under aqueous acidic conditions (H₃O⁺). masterorganicchemistry.comorganicchemistrytutor.com This process converts the ketal back into a carbonyl group. If the original molecule underwent a Grignard addition followed by hydrolysis, the final product would be an α-hydroxy ketone.

Reaction Sequence Example:

Addition: 1,1-Dimethoxyheptan-2-one + CH₃MgBr → 2,2-Dimethoxy-3-methylheptan-3-ol

Transformation (Hydrolysis): 2,2-Dimethoxy-3-methylheptan-3-ol + H₃O⁺ → 3-Hydroxy-3-methylheptan-2-one

Radical and Oxidative Transformations

While ionic reactions at the ketone are common, 1,1-Dimethoxyheptan-2-one and related structures can also undergo radical and oxidative transformations, often leading to carbon-carbon bond cleavage or structural rearrangement.

Oxidative Decarboxylation in Related Systems

Oxidative decarboxylation is a reaction where a carboxylate group is replaced by another substituent, proceeding through an oxidative process. wikipedia.org While 1,1-Dimethoxyheptan-2-one does not possess a carboxylic acid group, its α-keto structure is related to α-keto acids, which are classic substrates for this transformation. wikipedia.orgresearchgate.net In these systems, oxidative decarboxylation generates an acyl radical. mdpi.com

Recent advances in radical chemistry have shown that acetal (B89532) and ketal groups can be precursors to radicals under oxidative conditions. researchgate.net For a molecule like 1,1-Dimethoxyheptan-2-one, a hypothetical oxidative process could lead to the cleavage of the C1-C2 bond. For example, photoredox catalysis could potentially trigger an oxidative process leading to the formation of an acyl radical corresponding to the heptanoyl portion of the molecule. This type of reaction highlights the potential for C-C bond cleavage under specific oxidative conditions. sci-hub.se

| Related System | Oxidative Process | Key Intermediate | Typical Product |

|---|---|---|---|

| α-Keto Acid | Oxidative Decarboxylation | Acyl Radical | Carboxylic Acid (or derivative) |

| Acetal/Ketal | Photoredox-Mediated Oxidation | α-Alkoxyalkyl Radical | Functionalized Ethers/Esters |

Ozonolysis of Related Acetals

Ozonolysis is a powerful reaction that typically cleaves carbon-carbon double and triple bonds. wikipedia.orgpearson.com Saturated functional groups, such as the ketal in 1,1-Dimethoxyheptan-2-one, are generally inert to ozone.

However, if a related system contained a point of unsaturation, ozonolysis would be a viable transformation. For example, an unsaturated ketal, such as an enol ether derived from a related compound, would readily react with ozone. The reaction proceeds via the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by rearrangement to a secondary ozonide. organic-chemistry.org Reductive or oxidative work-up of the ozonide would then yield aldehydes, ketones, or carboxylic acids. wikipedia.org For a simple acetal, direct ozonolysis is not a standard transformation, but its presence in a molecule undergoing ozonolysis at a different site is common.

Rearrangement and Cyclization Mechanisms

The structure of 1,1-Dimethoxyheptan-2-one allows for potential intramolecular rearrangements, particularly involving the ketal moiety, which can lead to new molecular frameworks.

Intramolecular Rearrangements Involving the Ketal Moiety

The ketal group can participate in rearrangements, especially through the formation of an oxonium ylide intermediate. acs.org Such an intermediate can be generated by the reaction of the ketal with a metal carbenoid. Once formed, the oxonium ylide can undergo a researchgate.netacs.org-shift, where an alkyl or aryl group migrates, leading to a ring-expanded or rearranged product. This type of rearrangement is a powerful tool for constructing complex molecular architectures. acs.org

Another relevant transformation is the α-ketol rearrangement, which occurs in molecules containing both a ketone and an adjacent alcohol group. d-nb.infonih.gov While 1,1-Dimethoxyheptan-2-one is not an α-ketol, its reduction product (1,1-dimethoxyheptan-2-ol) is. If this reduced product were subjected to acidic or basic conditions, it could potentially undergo rearrangement, although the driving force for such a reaction would depend on the specific substrate and conditions. nih.govyoutube.com

Cycloaddition Reactions utilizing Ketal Precursors

While specific cycloaddition reactions involving 1,1-dimethoxyheptan-2-one are not extensively documented, the ketal functionality can serve as a latent carbonyl group, which, upon transformation, could participate in cycloaddition reactions. For instance, the elimination of one equivalent of methanol from 1,1-dimethoxyheptan-2-one under acidic or thermal conditions could generate a reactive enol ether intermediate. This enol ether, in turn, could act as the 2π component in [2+2], [4+2], or other cycloaddition reactions.

Furthermore, α-diketones are known to undergo various photocycloaddition reactions, including [2+2], [4+2], and [4+4] cycloadditions. nih.gov Although 1,1-dimethoxyheptan-2-one is an α-keto ketal, its reactivity might be compared to α-diketones under certain conditions, particularly if the ketal is hydrolyzed in situ or if the reaction proceeds through an excited state that involves the carbonyl group. The reaction pathway would be highly dependent on the nature of the other reactant and the reaction conditions. nih.gov

The table below outlines hypothetical cycloaddition scenarios involving precursors derived from 1,1-dimethoxyheptan-2-one.

| Precursor derived from 1,1-Dimethoxyheptan-2-one | Type of Cycloaddition | Potential Reaction Partner | Potential Product Type |

| 1-Methoxyhept-1-en-2-one (Enol ether) | [4+2] Diels-Alder | Electron-deficient alkene | Substituted cyclohexene (B86901) derivative |

| 1-Methoxyhept-1-en-2-one (Enol ether) | [2+2] Cycloaddition | Ketene | Substituted cyclobutanone |

| Heptane-1,2-dione (from ketal hydrolysis) | [4+2] Hetero-Diels-Alder | Diene | Dihydropyran derivative |

Cascade Reactions Triggered by Ketal Reactivity

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation. nih.gov The structure of 1,1-dimethoxyheptan-2-one is well-suited to initiate or participate in cascade sequences, primarily triggered by the reactivity of the ketal group.

Under acidic conditions, the ketal can be hydrolyzed to reveal a 1,2-dicarbonyl species. This intermediate can then undergo a series of subsequent reactions. For example, an intramolecular aldol (B89426) reaction could occur if a suitable enolizable proton is present elsewhere in the molecule, although this is not the case for 1,1-dimethoxyheptan-2-one itself. However, in the presence of other reagents, the in situ generated dicarbonyl can be trapped.

A potential cascade could be initiated by a Lewis acid, which would activate the ketal for nucleophilic attack. If the nucleophile contains another reactive moiety, a cascade of bond formations can ensue. For instance, a copper-catalyzed cascade reaction involving the conjugate reduction of an α,β-unsaturated ester followed by an aldol reaction with a keto ester and subsequent lactonization has been reported. nih.gov A similar strategy could potentially be adapted where 1,1-dimethoxyheptan-2-one acts as the keto-ester equivalent after initial activation.

The following table illustrates a hypothetical cascade reaction starting from 1,1-dimethoxyheptan-2-one.

| Initiating Step | Intermediate(s) | Subsequent Reaction(s) | Final Product Type |

| Acid-catalyzed hydrolysis of the ketal | Heptane-1,2-dione | Intermolecular aldol condensation with another ketone/aldehyde, followed by dehydration | α,β-Unsaturated dicarbonyl compound |

| Lewis acid-mediated opening of the ketal | Oxocarbenium ion | Trapping by an intramolecular nucleophile (if present on the alkyl chain), followed by cyclization | Cyclic ether or lactone |

Mechanistic Investigations

The mechanistic aspects of reactions involving 1,1-dimethoxyheptan-2-one are centered on the behavior of the ketal functional group, particularly its conversion to reactive intermediates.

Kinetic Studies of Ketal Transformations

Kinetic studies of acetal and ketal hydrolysis have been extensively performed and provide a framework for understanding the transformations of 1,1-dimethoxyheptan-2-one. The hydrolysis of acetals and ketals is typically acid-catalyzed. researchgate.netgla.ac.uk The reaction mechanism generally involves a pre-equilibrium protonation of one of the methoxy groups, followed by the rate-determining step, which is the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of methanol. researchgate.net This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the hemiacetal, which is in equilibrium with the final ketone product.

The rate of hydrolysis is dependent on several factors, including the acidity of the medium, the structure of the ketal, and the solvent. For 1,1-dimethoxyheptan-2-one, the presence of the adjacent carbonyl group is expected to have an influence on the rate of hydrolysis. The electron-withdrawing nature of the ketone may destabilize the developing positive charge in the oxocarbenium ion, potentially slowing down the rate of hydrolysis compared to a simple alkyl ketal.

The table below summarizes the expected kinetic behavior for the acid-catalyzed hydrolysis of 1,1-dimethoxyheptan-2-one.

| Reaction Step | Kinetic Order | Rate-Determining Step | Factors Influencing Rate |

| Protonation of a methoxy group | Fast, pre-equilibrium | No | Acid concentration |

| C-O bond cleavage | First-order | Yes | Stability of the oxocarbenium ion, steric effects, electronic effects of the adjacent ketone |

| Nucleophilic attack by water | Fast | No | Water concentration |

| Deprotonation | Fast | No | - |

Role of Oxocarbenium Ions in Ketal Reactivity

The formation of an oxocarbenium ion is a cornerstone of ketal reactivity under acidic conditions. wikipedia.orgnih.gov In the case of 1,1-dimethoxyheptan-2-one, protonation of one of the methoxy groups followed by the loss of methanol leads to the formation of a resonance-stabilized cation. The positive charge is delocalized between the carbon atom and the remaining oxygen atom. wikipedia.org

The conformation of the oxocarbenium ion can also play a crucial role in determining the stereochemical outcome of its reactions. For acyclic systems, torsional and steric effects will dictate the preferred conformation of the reactive intermediate. nih.gov

The table below summarizes the key features of the oxocarbenium ion derived from 1,1-dimethoxyheptan-2-one.

| Feature | Description | Consequence for Reactivity |

| Structure | Resonance-stabilized cation with a planar, sp2-hybridized carbon center. | High electrophilicity, susceptible to nucleophilic attack from two faces. |

| Stability | Stabilized by the remaining methoxy group but destabilized by the adjacent carbonyl group. | Increased reactivity compared to oxocarbenium ions from simple ketals. |

| Formation | Rate-determining step in acid-catalyzed reactions of the ketal. | The overall reaction rate is sensitive to factors that influence the stability of this intermediate. |

| Conformation | Governed by steric and electronic interactions of the substituents. | Influences the diastereoselectivity of nucleophilic attack if a chiral center is present. |

Applications of 1,1 Dimethoxyheptan 2 One in Advanced Organic Synthesis

Role as a Protecting Group for Ketones

In multistep organic synthesis, the selective protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions. The dimethyl acetal (B89532) group in 1,1-dimethoxyheptan-2-one effectively masks a reactive carbonyl functionality, allowing chemists to perform reactions on other parts of a molecule. Acetals are generally stable in neutral to strongly basic conditions, making them ideal for use with a variety of powerful reagents.

The primary function of the 1,1-dimethoxy group is to protect the terminal carbonyl of the parent compound, heptane-1,2-dione. This protection is crucial when chemical modifications are desired at the C2 ketone or elsewhere in the carbon chain, in the presence of reagents that would otherwise react with the more electrophilic terminal aldehyde.

Orthogonal protection is a sophisticated strategy in synthesis where multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule. The acid-labile nature of the dimethyl acetal in 1,1-dimethoxyheptan-2-one makes it an excellent component of such strategies.

For instance, a synthetic route might involve a molecule containing 1,1-dimethoxyheptan-2-one moiety alongside a silyl (B83357) ether (e.g., TBDMS) and a benzyl (B1604629) ether. The synthetic chemist can selectively deprotect these groups in a specific order:

Silyl Ether Removal: Treatment with a fluoride (B91410) source (like TBAF) cleaves the silyl ether while the acetal and benzyl ether remain intact.

Acetal Removal: Subsequent treatment with aqueous acid will hydrolyze the dimethyl acetal to reveal the aldehyde, leaving the benzyl ether untouched.

Benzyl Ether Removal: Finally, the benzyl ether can be removed via hydrogenolysis, a reaction to which the other functional groups (or their deprotected forms) are inert.

This stepwise deprotection capability is indispensable for the systematic construction of complex natural products and pharmaceuticals.

A key advantage of using the dimethyl acetal as a protecting group is its robustness and inertness toward a wide array of common synthetic reagents. This stability ensures that the protected carbonyl group does not interfere with transformations occurring at other sites. The ketone at the C2 position, however, remains available for reaction, or reactions can be targeted at other positions, such as the α-carbon (C3).

The table below summarizes the compatibility of the dimethyl acetal group with various classes of reagents, a critical consideration for planning synthetic routes.

| Reagent Class | Specific Examples | Compatibility of Dimethyl Acetal |

| Bases | NaOH, KOH, NaH, t-BuOK, LDA | Stable |

| Nucleophiles | Amines, Cyanides, Thiolates | Stable |

| Hydride Reductants | LiAlH₄, NaBH₄ | Stable |

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |

| Mild Oxidants | PCC, PDC, MnO₂ | Generally Stable |

| Catalytic Hydrogenation | H₂, Pd/C | Stable |

| Acidic Conditions | Aqueous HCl, H₂SO₄, TsOH | Labile (Deprotection Occurs) |

This table is based on the general reactivity of dimethyl acetals.

This broad compatibility allows for reactions such as Grignard additions, reductions, or enolate chemistry to be performed on the ketone or other functional groups within the molecule without affecting the protected aldehyde at the C1 position.

Building Block for Complex Molecular Architectures

Beyond its role in protection, 1,1-dimethoxyheptan-2-one is a valuable C7 building block for synthesizing more elaborate molecules. Its structure provides a scaffold from which diketones, heterocyclic systems, and new carbon-carbon bonds can be generated.

Mild acidic hydrolysis of 1,1-dimethoxyheptan-2-one efficiently removes the methoxy (B1213986) groups, yielding the parent 1,2-dicarbonyl compound, heptane-1,2-dione. This 1,2-diketone is a versatile intermediate in its own right.

1,2-Diketones are precursors for the synthesis of larger and more complex dicarbonyl compounds through reactions like aldol (B89426) or Claisen condensations at the α-carbon positions. For example, heptane-1,2-dione can be used in Stetter reactions or other coupling processes to build 1,4- or 1,5-dicarbonyl systems, which are key structural motifs in many natural products. Furthermore, 1,2-dicarbonyl compounds can potentially serve as monomers or building blocks in the synthesis of specialized polyketones, which are polymers containing ketone functionalities in their backbone and are valued for their material properties.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. 1,2-Dicarbonyl compounds, readily generated from precursors like 1,1-dimethoxyheptan-2-one, are classic starting materials for the synthesis of a wide variety of heterocycles. The two adjacent carbonyl groups provide electrophilic sites for condensation reactions with dinucleophiles.

Key examples of heterocycles synthesized from 1,2-diketones include:

Quinoxalines: Formed by the condensation of a 1,2-diketone with an ortho-phenylenediamine.

Pyrazines: Result from the reaction with 1,2-diaminoethane.

Imidazoles: Can be synthesized by reacting the diketone with an aldehyde and ammonia.

Thiazoles: Prepared using a source of sulfur and nitrogen, such as thioamides.

The use of 1,1-dimethoxyheptan-2-one as a stable, easily handleable precursor to heptane-1,2-dione facilitates these synthetic routes, avoiding potential stability issues of the free diketone.

The presence of the ketone at the C2 position allows for the formation of new carbon-carbon bonds at the adjacent α-carbon (C3). The protons on this carbon are acidic and can be removed by a strong base, such as Lithium Diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles in classic C-C bond-forming reactions, while the acetal at C1 remains inert.

Common transformations include:

Alkylation: The enolate can be alkylated with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce new alkyl chains at the C3 position.

Aldol Addition: Reaction of the enolate with aldehydes or ketones yields β-hydroxy ketones, extending the carbon skeleton.

This strategy allows for the selective elaboration of the carbon chain adjacent to the ketone, making 1,1-dimethoxyheptan-2-one a useful synthon for preparing substituted heptanone derivatives that can be further modified after deprotection of the C1 carbonyl.

Precursor to Specialty Chemicals and Materials

Monomer or Polymer Precursor Roles

Due to the absence of research data, it is not possible to provide detailed research findings, data tables, or specific examples as requested. To maintain scientific accuracy and avoid the generation of speculative or unverified information, the requested article on “1,1-Dimethoxyheptan-2-one” cannot be produced at this time. Further research and publication on this specific compound would be necessary to enable a comprehensive discussion of its applications.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,1 Dimethoxyheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms within a molecule. emerypharma.com By probing the magnetic properties of atomic nuclei, NMR can map out the carbon skeleton and the chemical environment of each proton, offering a comprehensive picture of the molecule in solution.

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

The structural assignment of 1,1-Dimethoxyheptan-2-one is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, specifically ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons, while 2D techniques establish the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Protons attached to carbons adjacent to electron-withdrawing groups, such as the carbonyl and methoxy (B1213986) groups, are "deshielded" and appear at a lower field (higher ppm value). libretexts.org Based on established chemical shift ranges and predictive models, the ¹H NMR spectrum of 1,1-Dimethoxyheptan-2-one is expected to show distinct signals for each unique proton environment. oregonstate.edunih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm for ketones. libretexts.orgcompoundchem.com Carbons bonded to oxygen in the methoxy and acetal (B89532) groups also exhibit characteristic downfield shifts. oregonstate.edu Predictive calculations provide a reliable estimation of these shifts. nih.govd-nb.info

Predicted NMR Data for 1,1-Dimethoxyheptan-2-one:

Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. Multiplicity is predicted based on the n+1 rule.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1-H (acetal) | ~4.8 - 5.0 | s (singlet) | ~102 - 105 |

| C2 (carbonyl) | - | - | ~205 - 210 |

| C3-H₂ | ~2.5 - 2.7 | t (triplet) | ~38 - 42 |

| C4-H₂ | ~1.5 - 1.7 | p (pentet) | ~25 - 28 |

| C5-H₂ | ~1.2 - 1.4 | m (multiplet) | ~31 - 34 |

| C6-H₂ | ~1.2 - 1.4 | m (multiplet) | ~22 - 25 |

| C7-H₃ | ~0.8 - 1.0 | t (triplet) | ~13 - 15 |

| -OCH₃ | ~3.3 - 3.5 | s (singlet) | ~55 - 58 |

2D NMR Techniques: To confirm these assignments and establish the molecular framework, 2D NMR experiments are essential. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1,1-Dimethoxyheptan-2-one, COSY would show correlations between H3/H4, H4/H5, H5/H6, and H6/H7, confirming the structure of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively link the proton assignments in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). Key HMBC correlations would include the methoxy protons (-OCH₃) to the C1 acetal carbon, and the C3 protons to the C2 carbonyl carbon, unequivocally connecting the functional groups.

Application of NMR for Conformational Analysis

While 1D and 2D NMR are excellent for determining static structure, they can also provide insights into the dynamic behavior and preferred conformations of flexible molecules like 1,1-Dimethoxyheptan-2-one in solution. nih.govacs.org The acyclic nature of the molecule allows for rotation around its carbon-carbon single bonds, leading to a variety of possible spatial arrangements (conformers).

The conformational analysis would primarily focus on the rotation around the C1-C2 and C2-C3 bonds, which dictates the spatial relationship between the dimethoxy acetal, the carbonyl group, and the pentyl chain. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful. beilstein-journals.org

NOE Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. purdue.eduarxiv.org By measuring NOEs between the C1 proton and the C3 protons, or between the methoxy protons and the C3 protons, it is possible to deduce the preferred rotational conformers around the C1-C2 bond. The relative intensities of NOE signals can provide semi-quantitative information about the populations of different conformers. beilstein-journals.org

Analysis of three-bond proton-proton coupling constants (³JHH) can also provide conformational information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants within the pentyl chain, the preferred staggered conformations can be inferred.

Monitoring Reaction Progress via NMR

NMR spectroscopy is a powerful Process Analytical Technology (PAT) tool because it is quantitative and non-invasive, allowing for real-time or near-real-time monitoring of chemical reactions. nih.govasahilab.co.jp This technique can be used to follow the formation of 1,1-Dimethoxyheptan-2-one from its precursors.

For instance, in a potential synthesis involving the reaction of an appropriate precursor, samples can be taken from the reaction mixture at regular intervals for NMR analysis. magritek.com By integrating the signals in the ¹H NMR spectrum, the relative concentrations of reactants, intermediates, and the final product can be determined over time.

A key advantage of this method is the ability to track specific functional groups. The disappearance of a reactant signal (e.g., an aldehyde proton) and the simultaneous appearance and growth of product signals (e.g., the characteristic acetal proton at ~4.8-5.0 ppm and the methoxy singlet at ~3.3-3.5 ppm) provides a clear and quantitative measure of reaction progress and yield. asahilab.co.jp This data can then be used to determine reaction kinetics, including reaction rates and activation energies. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Fragmentation Pathways of Dimethoxyketones

In electron ionization (EI) mass spectrometry, the 1,1-Dimethoxyheptan-2-one molecule is ionized to form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that provides valuable structural information. For α-keto acetals, fragmentation is typically directed by the carbonyl and acetal functional groups.

Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. ochemacademy.comyoutube.comlibretexts.org For 1,1-Dimethoxyheptan-2-one, two primary α-cleavages are possible:

Cleavage between C1 and C2, which would be highly favorable, leading to the loss of a •CH(OCH₃)₂ radical and the formation of a stable pentanoyl acylium ion.

Cleavage between C2 and C3, leading to the loss of a pentyl radical (•C₅H₁₁) and the formation of a resonance-stabilized acylium ion containing the dimethoxy group.

Cleavage within the Acetal Group: The dimethoxy acetal group itself can fragment. A characteristic loss of a methoxy radical (•OCH₃) from the molecular ion can occur, followed by further rearrangements. Loss of formaldehyde (B43269) (CH₂O) is also a potential pathway.

Predicted Key Fragments for 1,1-Dimethoxyheptan-2-one:

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 117 | [CH(OCH₃)₂CO]⁺ | α-cleavage, loss of pentyl radical (C₅H₁₁) |

| 85 | [C₅H₉CO]⁺ | α-cleavage, loss of dimethoxymethyl radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of C1-C2 bond |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to four or five decimal places. youtube.com This precision allows for the unambiguous determination of a molecule's elemental composition.

The molecular formula of 1,1-Dimethoxyheptan-2-one is C₉H₁₈O₃. While a low-resolution instrument might measure its molecular weight as 174, this nominal mass could correspond to many different combinations of C, H, N, and O. HRMS can distinguish between these possibilities by measuring the exact mass.

The exact (monoisotopic) mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). researchgate.netmissouri.edu

Exact Mass Calculation for 1,1-Dimethoxyheptan-2-one:

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.140850 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Calculated Exact Mass | 174.125595 |

By comparing the experimentally measured mass from an HRMS instrument to the calculated exact mass, the molecular formula C₉H₁₈O₃ can be confirmed with high confidence, typically with an error of less than 5 parts per million (ppm). This confirmation is a critical step in the structural elucidation of the compound.

Quantitative Analysis by Mass Spectrometry

Quantitative analysis of 1,1-Dimethoxyheptan-2-one by mass spectrometry (MS) relies on the principle of correlating the intensity of a specific ion signal to the concentration of the analyte. This is typically achieved through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), where the gas chromatograph separates the compound from a mixture before it enters the mass spectrometer for ionization and detection.

Upon electron impact (EI) ionization, the 1,1-Dimethoxyheptan-2-one molecule (molecular weight: 174.25 g/mol ) undergoes fragmentation, producing a unique pattern of ions. chemguide.co.uklibretexts.org The molecular ion (M+) peak at m/z 174 may be observed, though it can be weak or absent in some cases. libretexts.org The fragmentation is dominated by cleavages adjacent to the carbonyl and ketal functional groups, known as alpha-cleavage. miamioh.eduyoutube.com

Key fragmentation pathways for 1,1-Dimethoxyheptan-2-one include:

Alpha-cleavage next to the carbonyl group, leading to the loss of the pentyl radical (•C5H11), resulting in a prominent ion at m/z 101.

Loss of a methoxy group (•OCH3) from the ketal, producing an ion at m/z 143.

Cleavage between C1 and C2, resulting in the loss of the •CH(OCH3)2 radical, which is less common, or the formation of the pentylcarbonyl cation at m/z 99.

The McLafferty rearrangement, characteristic of ketones with a sufficiently long alkyl chain, can also occur, though it may be less favored compared to alpha-cleavage.

For precise and sensitive quantification, targeted methods like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are employed. nih.govresearchgate.net In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions (e.g., m/z 101 and 143) rather than scanning the entire mass range. This increases the signal-to-noise ratio and lowers the limit of detection. mdpi.com MRM, often used with tandem mass spectrometry (MS/MS), offers even greater selectivity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a specific product ion), which is highly effective in complex matrices. nih.gov

Calibration curves are constructed by analyzing standards of known concentrations and plotting the peak area of a chosen ion against concentration. An internal standard, a compound with similar chemical properties but a different mass, is often added to both samples and standards to correct for variations in injection volume and instrument response. mdpi.com

Table 1: Predicted Mass Fragments of 1,1-Dimethoxyheptan-2-one and their Origin

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 174 | [C9H18O3]+• | Molecular Ion (M+) |

| 143 | [M - •OCH3]+ | Loss of a methoxy radical |

| 101 | [CH3CO-CH(OCH3)2]+ | Alpha-cleavage, loss of pentyl radical |

| 99 | [CH3(CH2)4CO]+ | Cleavage at C1-C2 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in 1,1-Dimethoxyheptan-2-one. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light resulting from changes in the polarizability of the molecule's electron cloud. triprinceton.orgmt.com These two techniques are often complementary. triprinceton.org

Vibrational Modes Associated with the Ketal Group

The ketal group, C(OR)2, in 1,1-Dimethoxyheptan-2-one gives rise to several characteristic vibrational bands. Ketals and acetals are known to exhibit multiple strong bands in the C-O stretching region of the infrared spectrum, typically between 1200 and 1020 cm⁻¹. rsc.orgblogspot.com These bands are due to the coupled symmetric and asymmetric stretching vibrations of the C-O-C-O-C moiety.

In addition to the C-O stretches, the ketal group contributes to other vibrations:

C-H Stretching: The C-H bond on the ketal carbon (C1) and the methyl groups of the methoxy substituents will show stretching vibrations in the 3000-2800 cm⁻¹ region.

C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the methyl groups are expected in the 1470-1370 cm⁻¹ range.

The carbonyl (C=O) group of the ketone produces a very strong and sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹ for an aliphatic ketone. libretexts.org This distinct peak is one of the most easily identifiable features in the spectrum of 1,1-Dimethoxyheptan-2-one.

Table 2: Key Vibrational Modes for 1,1-Dimethoxyheptan-2-one

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH3, CH2) | 2960-2850 | Strong | Strong |

| C=O Stretch | Ketone | ~1715 | Very Strong | Medium |

| C-H Bend | Alkyl (CH3, CH2) | 1470-1370 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ketal | 1200-1100 | Strong | Weak |

Distinguishing Isomers and Polymorphs

IR and Raman spectroscopy are powerful tools for differentiating between isomers, which have the same molecular formula but different atomic arrangements. youtube.com For example, an isomer of 1,1-Dimethoxyheptan-2-one, such as 1-heptanal dimethyl acetal, would lack the characteristic strong C=O stretch around 1715 cm⁻¹. Positional isomers, like 1,1-Dimethoxyheptan-3-one, would show subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to changes in the local symmetry and vibrational coupling. The exact position of the C=O stretch can also be influenced by the electronic environment, providing clues to the structure. pearson.com

Polymorphs are different crystalline forms of the same compound. These forms can exhibit distinct IR and Raman spectra, particularly in the low-frequency (lattice vibration) region of the Raman spectrum and in the fingerprint region of both IR and Raman spectra. mt.com Differences in intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in different crystal packing arrangements lead to variations in the vibrational frequencies of specific functional groups. Therefore, vibrational spectroscopy can be used to identify and characterize different polymorphic forms of 1,1-Dimethoxyheptan-2-one, which is crucial for controlling the physical properties of a solid material.

Chromatographic Methods for Analysis and Purification

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a primary technique for assessing the purity and performing quantification of volatile and semi-volatile compounds like 1,1-Dimethoxyheptan-2-one. researchgate.net In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. phytojournal.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For 1,1-Dimethoxyheptan-2-one, a non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) (e.g., HP-5) or a polyethylene (B3416737) glycol (e.g., Carbowax) stationary phase, would be suitable. phytojournal.com

Purity Assessment: A pure sample of 1,1-Dimethoxyheptan-2-one will ideally produce a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, such as starting materials, byproducts, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity (area percent method).

Quantification: For accurate quantification, a calibration curve is generated by injecting known concentrations of a pure 1,1-Dimethoxyheptan-2-one standard and plotting the detector response (peak area) against concentration. mdpi.com A Flame Ionization Detector (FID) is commonly used for this purpose as it provides a robust and linear response for hydrocarbons. researchgate.net Coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and positive identification of the compound and any impurities based on their mass spectra. nih.gov

Table 3: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Setting |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 70 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Detector | FID or MS |

| FID Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures, especially when compounds are non-volatile or thermally unstable. researchgate.net For ketones like 1,1-Dimethoxyheptan-2-one, which lack a strong chromophore, direct detection by UV-Vis spectroscopy can be challenging. waters.com

To overcome this, a common strategy involves derivatization. Ketones and aldehydes are often reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding 2,4-dinitrophenylhydrazones. auroraprosci.com These derivatives are highly colored and absorb strongly in the UV-Vis region (typically around 360 nm), making them easily detectable and quantifiable by HPLC with a UV-Vis or Diode-Array Detector (DAD). researchgate.netnih.gov

This method is highly effective for monitoring the progress of a reaction by tracking the consumption of a starting ketone or the formation of a ketonic product. The analysis is typically performed using reversed-phase HPLC.

Method: A sample from the reaction mixture is taken and quenched, then treated with an acidic solution of DNPH. The resulting hydrazone derivatives are then separated on a C18 column using a mobile phase, often a gradient of acetonitrile (B52724) and water.

Analysis: The chromatogram will show distinct peaks for the DNPH derivatives of any carbonyl-containing compounds in the mixture. By comparing the retention times and UV spectra with those of known standards, the components can be identified. Quantification can be performed using calibration curves prepared from the derivatized standards. researchgate.net This approach allows for the clear separation and analysis of ketones from other non-carbonyl components in a complex reaction matrix.

Table 4: Illustrative HPLC Method Parameters for DNPH-Derivatized Ketones

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis or DAD at 360 nm |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of 1,1-Dimethoxyheptan-2-one, a chiral ketone, is crucial in stereoselective synthesis and pharmaceutical applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary method for resolving enantiomers and quantifying their relative amounts, known as enantiomeric excess (ee).

The separation relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a ketone like 1,1-Dimethoxyheptan-2-one, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based columns are often effective. These phases create a chiral environment where one enantiomer forms a more stable transient complex than the other, leading to different retention times and, thus, separation.

The process involves dissolving a sample of 1,1-Dimethoxyheptan-2-one in a suitable mobile phase and injecting it into the chromatograph. A detector, such as a UV-Vis or Circular Dichroism (CD) detector, measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

The following table illustrates a hypothetical chiral HPLC separation of (R)- and (S)-1,1-dimethoxyheptan-2-one.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rₛ) | Enantiomeric Excess (ee) % |

|---|---|---|---|---|

| (R)-1,1-dimethoxyheptan-2-one | 8.45 | 150,000 | 1.85 | 71.4% |

| (S)-1,1-dimethoxyheptan-2-one | 9.72 | 25,000 |

This table presents hypothetical data for illustrative purposes.

Variables such as the choice of mobile phase (e.g., hexane/isopropanol mixtures), flow rate, and column temperature are optimized to achieve baseline separation (Resolution > 1.5) for accurate quantification.

Advanced Spectroscopic Methods in Chemical Biology Contexts

In chemical biology, small molecules like 1,1-Dimethoxyheptan-2-one can be utilized as probes to study biological systems, or their interactions with biomolecules can be of interest. Advanced spectroscopic techniques are essential for observing these molecules in complex biological environments, often at low concentrations.

While 1,1-Dimethoxyheptan-2-one itself lacks a strong intrinsic chromophore or fluorophore for easy detection, it can be chemically modified. For instance, a fluorescent tag could be incorporated into the pentyl chain, allowing techniques like fluorescence spectroscopy and microscopy to track its localization and interactions within a cell.

Alternatively, Raman spectroscopy offers a powerful label-free approach. The carbonyl (C=O) stretch of the ketone and the C-O stretches of the acetal group in 1,1-Dimethoxyheptan-2-one provide distinct vibrational signatures. Changes in the local chemical environment, such as binding to a protein, could induce shifts in these Raman bands, providing insights into molecular interactions.

Mechanistic Studies using Spectroscopic Probes

Spectroscopic methods are indispensable for elucidating reaction mechanisms. The dual functionality of 1,1-Dimethoxyheptan-2-one—a ketone and an acetal—offers a rich platform for mechanistic studies, such as the acid-catalyzed hydrolysis of the acetal group. This reaction proceeds via a hemiacetal intermediate to yield the corresponding β-keto aldehyde.

Real-time monitoring of this hydrolysis can be achieved using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Ultrafast 2D NMR techniques can be employed to monitor the reaction in real-time. The disappearance of the methoxy signal (singlet around 3.2-3.4 ppm) of the acetal and the appearance of new signals corresponding to the hemiacetal intermediate and the final aldehyde product can be tracked over time to determine reaction kinetics and identify transient species.

Infrared (IR) Spectroscopy : The progress of the reaction can be followed by monitoring changes in the IR spectrum. The strong C-O stretching bands of the acetal (around 1050-1150 cm⁻¹) would decrease in intensity, while a new, distinct aldehyde C-H stretching peak (around 2720 cm⁻¹) and a shift in the carbonyl (C=O) frequency would appear.

Mass Spectrometry (MS) : By taking aliquots of the reaction mixture at various time points, Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the masses of the starting material, intermediates, and products, confirming the proposed reaction pathway.

The table below summarizes hypothetical spectroscopic changes during the acid-catalyzed hydrolysis of 1,1-Dimethoxyheptan-2-one.

| Spectroscopic Method | 1,1-Dimethoxyheptan-2-one (Reactant) | Reaction Intermediate/Product | Observed Change |

|---|---|---|---|

| ¹H NMR | Singlet at ~3.3 ppm (2 x -OCH₃) | Appearance of singlet at ~9.6 ppm (-CHO) | Disappearance of methoxy signal, appearance of aldehyde proton signal. |

| ¹³C NMR | Signal at ~104 ppm (C1, acetal) | Appearance of signal at ~200 ppm (C1, aldehyde) | Shift of the C1 carbon signal from the acetal to the aldehyde region. |

| IR Spectroscopy | Strong C-O stretches at ~1070 cm⁻¹ & ~1120 cm⁻¹ | Appearance of C-H stretch at ~2720 cm⁻¹ | Decrease in acetal C-O bands and emergence of characteristic aldehyde C-H band. |

This table presents hypothetical data for illustrative purposes based on known spectroscopic values for similar functional groups.

By applying these advanced analytical and spectroscopic methodologies, a comprehensive understanding of the stereochemical purity and reaction dynamics of 1,1-Dimethoxyheptan-2-one can be achieved.